molecular formula C16H21NO4 B11834812 Cyclohexyl 2,4-dimethoxybenzylidenecarbamate

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate

Cat. No.: B11834812
M. Wt: 291.34 g/mol
InChI Key: FYKITSRINXRQLT-UHFFFAOYSA-N
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Description

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol It is known for its unique structure, which includes a cyclohexyl group and a benzylidene moiety substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2,4-dimethoxybenzylidenecarbamate typically involves the reaction of cyclohexylamine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexylamine+2,4-dimethoxybenzaldehydeCyclohexyl 2,4-dimethoxybenzylidenecarbamate\text{Cyclohexylamine} + \text{2,4-dimethoxybenzaldehyde} \rightarrow \text{this compound} Cyclohexylamine+2,4-dimethoxybenzaldehyde→Cyclohexyl 2,4-dimethoxybenzylidenecarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2,4-dimethoxybenzylidenecarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate is unique due to its combination of a cyclohexyl group and a benzylidene moiety with methoxy substitutions.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

cyclohexyl N-[(2,4-dimethoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C16H21NO4/c1-19-14-9-8-12(15(10-14)20-2)11-17-16(18)21-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3

InChI Key

FYKITSRINXRQLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NC(=O)OC2CCCCC2)OC

Origin of Product

United States

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